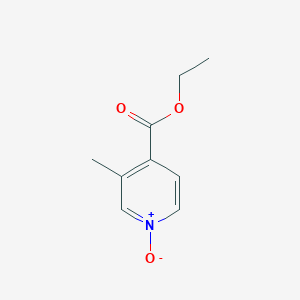
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of reagents such as phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl . This method yields moderate to excellent results and is favored for its efficiency and reliability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIFA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include PIFA, DDQ, and TMSCl. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions may yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: Another heterocyclic compound with similar structural features.
Thiophene Derivatives: Compounds with a sulfur atom in the ring structure, known for their diverse biological activities.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific ring structure and the presence of the dimethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
18833-75-5 |
|---|---|
Fórmula molecular |
C19H29Cl2N3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylamino)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H27N3.2ClH/c1-22(2)14-8-13-20-19-15-9-4-3-5-11-17(15)21-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3,(H,20,21);2*1H |
Clave InChI |
OXJUDRARZUJXDZ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


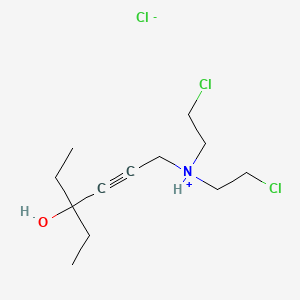

![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
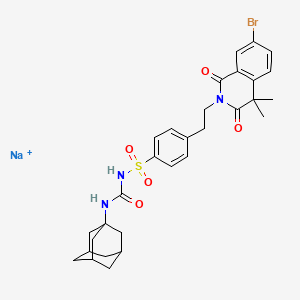
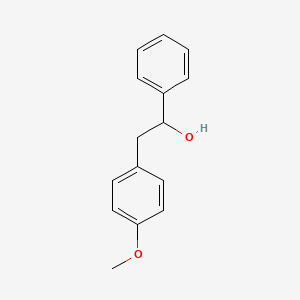
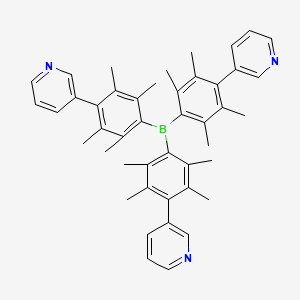
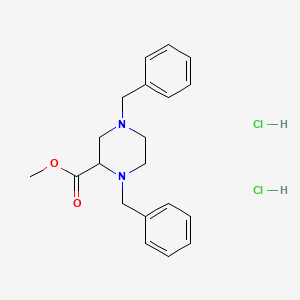

![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)

